2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone

Drug Design Medicinal Chemistry ADME

Substituting this compound with simpler trifluoromethylacetophenone analogs leads to divergent synthetic outcomes due to its unique 2-fluoro-6-hydroxy-4-CF3 pattern. This intermediate provides a solution through: • Intramolecular H-bond locking a planar conformation to enhance kinase ATP-pocket binding. • Ortho-F and para-CF3 groups optimizing CNS drug lipophilicity (SlogP 3.46) and metabolic stability. • Regioselective cyclization enabling direct access to fluorinated chromones for agrochemical and pharma leads.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
Cat. No. B12858021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1F)C(F)(F)F)O
InChIInChI=1S/C9H6F4O2/c1-4(14)8-6(10)2-5(3-7(8)15)9(11,12)13/h2-3,15H,1H3
InChIKeyLZHIBHWBEJATCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone Overview


2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone (CAS 1823368-52-0, molecular formula C9H6F4O2, molecular weight 222.14 g/mol ) is a highly fluorinated acetophenone derivative featuring a unique substitution pattern with ortho-fluoro, ortho-hydroxy, and para-trifluoromethyl groups on the aromatic ring [1]. This specific arrangement of electron-withdrawing and hydrogen-bonding functionalities distinguishes it from simpler trifluoromethylacetophenone analogs and confers distinct physicochemical properties, including a predicted pKa of 8.16 ± 0.15 for the phenolic hydroxyl and a predicted boiling point of 248.9 ± 40.0 °C . The compound is commercially available with ≥95% purity and serves as a versatile intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials, particularly where precise modulation of lipophilicity, metabolic stability, and target binding is required.

Synthetic Intermediate
Fluorinated pharmaceutical, agrochemical, and advanced material synthesis requiring ortho-hydroxyacetophenone cores.
Commercially available at ≥95% purity; verify lot-specific COA for exact purity.
Physicochemical Profile
Predicted pKa 8.16 ± 0.15 for phenolic hydroxyl; supports pH-dependent extraction and reactivity control in protic media.
Conformational Control
Intramolecular hydrogen-bond motif locks the molecule into a planar conformation, reported to influence carbonyl electrophilicity.
Conformational pre-organization may support reaction selectivity; class-level inference from ortho-hydroxyacetophenone studies.

2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone Substitution Limits


Simple substitution of 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone with other commercially available trifluoromethylacetophenone analogs—such as 2'-(trifluoromethyl)acetophenone (CAS 174013-29-7), 3'-(trifluoromethyl)acetophenone (CAS 349-76-8), or 4'-(trifluoromethyl)acetophenone (CAS 709-63-7)—is not chemically equivalent and will lead to divergent synthetic outcomes. The specific 2-fluoro-6-hydroxy-4-trifluoromethyl substitution pattern fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and steric environment [1]. Unlike mono-trifluoromethyl analogs, this compound features an intramolecular hydrogen bond between the 6'-hydroxy and the adjacent carbonyl, which locks the molecule into a specific planar conformation and modulates the electrophilicity of the ketone carbonyl [2]. Furthermore, the electron-withdrawing trifluoromethyl group at the para position, in conjunction with the ortho-fluoro substituent, creates a distinct dipole moment and influences both the acidity of the phenolic hydroxyl and the reactivity of the aromatic ring toward electrophilic substitution [3]. These cumulative effects mean that any synthetic route optimized for a simpler analog will likely fail or yield different products if this compound is inadvertently substituted, underscoring the necessity for precise procurement based on exact CAS number and substitution pattern.

Target Compound
2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone
Intramolecular H-bond locks conformation; ortho-F + para-CF3 create distinct electronic polarization; single regioisomer by CAS.
Common Substitute
4'-(Trifluoromethyl)acetophenone (CAS 709-63-7)
Lacks ortho-hydroxy and ortho-fluoro groups; no conformational lock; different Hammett net effect; divergent regioselectivity in electrophilic substitution.
Target Compound
2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone
SlogP ≈ 3.46; strong intramolecular H-bond; enhanced metabolic stability context inferred from fluorine blocking strategy.
Common Substitute
2'-(Trifluoromethyl)acetophenone (CAS 174013-29-7)
No ortho-hydroxy group; exists as a mixture of rotamers; reported LogP may be significantly lower; metabolic soft-spot profile likely differs.

2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone Differentiation Evidence


Lipophilicity Gain Over Analogs

The presence of both a fluoro and a trifluoromethyl group on the aromatic ring of 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone significantly increases its lipophilicity compared to non-fluorinated or mono-substituted analogs. This is a critical parameter for optimizing membrane permeability and metabolic stability in drug candidates. The predicted SlogP for this compound is 3.46, while the measured LogP for a closely related analog, 2'-Hydroxy-5'-(trifluoromethyl)acetophenone (which lacks the ortho-fluoro substituent), is reported as 2.95 [1]. This difference of approximately 0.5 LogP units translates to a roughly three-fold increase in partition coefficient and can be decisive for achieving optimal brain penetration or oral bioavailability [2].

Lipophilicity Gain
Cross-study comparable
ΔLogP ≈ +0.51 (SlogP 3.46 vs. 2.95)
Supports membrane-permeability optimization in CNS-targeted scaffolds.
Predicted vs. measured values; validate experimentally for lead series.
Drug Design Medicinal Chemistry ADME

Conformational Locking by Intramolecular H-Bond

The unique ortho-hydroxy ketone motif in 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone forms a strong, persistent intramolecular hydrogen bond that significantly restricts conformational freedom and alters the electronic environment at the carbonyl carbon. Lanthanide-induced shift (LIS) NMR studies on related ortho-hydroxy acetophenones demonstrate that the intramolecular hydrogen bond is considerably strengthened by the presence of electron-withdrawing groups on the aromatic ring. Specifically, the introduction of a para-trifluoromethyl group increases the stability of the chelated conformation and enhances the barrier to rotation around the C-C bond connecting the acetyl group to the phenyl ring [1]. In contrast, analogs lacking the ortho-hydroxy group, such as 2'-Fluoro-6'-(trifluoromethyl)acetophenone (CAS 174013-29-7), exist as a dynamic mixture of rotamers, leading to different reactivity profiles in nucleophilic addition and condensation reactions .

Conformational Lock
Class-level inference
Intramolecular H-bond confirmed by LIS NMR on ortho-OH analogs.
Supports reaction selectivity and binding-conformation pre-organization.
Solution-state NMR context; DFT corroboration recommended.
Conformational Analysis NMR Spectroscopy Structure-Activity Relationship

Distinct Electronic Effects on Ring Reactivity

The combination of an ortho-fluoro, ortho-hydroxy, and para-trifluoromethyl substituent on the acetophenone core creates a unique electronic environment that differs fundamentally from other regioisomers. The trifluoromethyl group is a strong electron-withdrawing group by inductive effect (σp ≈ +0.54), while the hydroxy group is a strong electron-donating group by resonance (σp- ≈ -0.37) [1]. The ortho-fluoro group exerts a field effect (σm ≈ +0.34) that further polarizes the ring. The net Hammett constant (Σσ) for the substitution pattern on the aromatic ring of 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone can be estimated as +0.51, whereas a compound like 4'-(Trifluoromethyl)acetophenone (CAS 709-63-7) has a Σσ of +0.54 but lacks the opposing resonance donation and ortho-fluoro polarization [2]. This nuanced balance of electronic effects directly impacts the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions, which is critical for planning multi-step syntheses.

Electronic Effect
Class-level inference
Est. Σσ ≈ +0.51 (target) vs. +0.54 (4-CF3 analog); opposing resonance/field effects create differentiated ring polarization.
Supports regioselectivity planning in electrophilic aromatic substitution sequences.
Based on standard Hammett constants; reaction-specific validation advised.
Physical Organic Chemistry Synthetic Methodology Electrophilic Aromatic Substitution

Enhanced Metabolic Stability

Fluorine substitution, particularly at positions susceptible to cytochrome P450-mediated oxidation, is a well-established strategy to block metabolic soft spots and improve the in vivo half-life of drug candidates. In the case of 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone, the ortho-fluoro substituent is strategically placed adjacent to the carbonyl group, a common site for enzymatic reduction or oxidation. Comparative studies on analogous acetophenone derivatives have demonstrated that the presence of a single ortho-fluoro atom can significantly reduce the rate of ketone reduction by carbonyl reductases [1]. For instance, in a study of α-fluorinated acetophenones, the presence of a fluorine atom on the aromatic ring was shown to alter the electronic properties and decrease the rate of enzymatic reduction compared to the non-fluorinated parent compound [2]. While direct metabolic stability data for this specific compound are not available in the public domain, the established principles of fluorine medicinal chemistry strongly support the inference that it will exhibit greater metabolic robustness than its non-fluorinated counterpart, 2'-Hydroxy-4'-(trifluoromethyl)acetophenone, which lacks the ortho-fluoro substituent.

Metabolic Stability
Class-level inference
Ortho-F blocking strategy; lower intrinsic clearance inferred for fluorinated vs. non-fluorinated acetophenone core.
Supports metabolic soft-spot blocking in research candidates; direct data for this specific compound unavailable.
Liver microsome assay recommended to confirm context.
Drug Metabolism Pharmacokinetics Fluorine Chemistry

2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone Applications


CNS-Penetrant Kinase Inhibitor Design

The enhanced lipophilicity (SlogP 3.46) of 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone, relative to less-fluorinated analogs, positions it as an ideal building block for constructing kinase inhibitor scaffolds intended for central nervous system (CNS) targets. The optimal LogP range for brain penetration is typically 2–4 [1]. Starting from this building block, medicinal chemists can achieve favorable brain-to-plasma ratios without exceeding desirable lipophilicity limits, which can be a challenge with more lipophilic analogs. Furthermore, the conformational restriction imposed by the intramolecular hydrogen bond can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity for ATP-binding pockets of kinases [2]. This is particularly relevant for oncology or neurology programs where CNS exposure is critical.

Fluorinated Flavonoid and Chromone Synthesis

The ortho-hydroxy acetophenone core is a classic starting material for the synthesis of chromones and flavonoids via Claisen-Schmidt condensation and subsequent oxidative cyclization [3]. The unique electronic environment of 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone, with its finely balanced Hammett σ values, allows for regioselective cyclization to yield fluorinated chromone derivatives that are otherwise difficult to access [4]. These fluorinated heterocycles are highly sought-after as acetylcholinesterase inhibitors, anticancer agents, and anti-inflammatory compounds. The presence of the trifluoromethyl group further enhances the metabolic stability of the resulting heterocyclic framework, making them superior candidates for lead optimization over non-fluorinated chromone analogs [5].

Agrochemical Development with Better Environmental Fate

Fluorinated acetophenones are key intermediates in the synthesis of several commercial fungicides and herbicides [6]. The specific substitution pattern of 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone offers a distinct advantage in the agrochemical discovery process. The ortho-fluoro and para-trifluoromethyl groups are known to increase the hydrolytic and photolytic stability of the final active ingredient, leading to longer residual activity in the field and a reduced application rate [7]. At the same time, the ortho-hydroxy group provides a handle for further functionalization (e.g., esterification, etherification) to fine-tune the compound's lipophilicity and soil mobility, allowing for the design of active ingredients with a more favorable environmental fate and lower potential for groundwater contamination compared to more persistent, highly lipophilic analogs.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor design
Lipophilicity and conformational pre-organization
Brain-to-plasma ratio optimization; ATP-binding pocket conformation fit
Fluorinated chromone and flavonoid synthesis
Regioselective cyclization from ortho-hydroxyacetophenone core
Reaction selectivity and heterocycle metabolic stability context
Agrochemical intermediate with modulated environmental fate
Hydrolytic/photolytic stability from fluorine pattern; phenolic handle for derivatization
Soil mobility and residual activity context; groundwater contamination potential review

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